silane CAS No. 89964-86-3](/img/structure/B14373206.png)
[(2,6-Dimethylheptan-4-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dimethylheptan-4-yl)oxysilane is a chemical compound known for its unique structure and properties. It is a silane derivative, which means it contains a silicon atom bonded to organic groups. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylheptan-4-yl)oxysilane typically involves the reaction of 2,6-dimethylheptan-4-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction scheme is as follows:
\ \text{2,6-Dimethylheptan-4-ol} + \text{Trimethylchlorosilane} \rightarrow \text{[(2,6-Dimethylheptan-4-yl)oxysilane} + \text{Hydrochloric acid} ]
Industrial Production Methods
In an industrial setting, the production of (2,6-Dimethylheptan-4-yl)oxysilane may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylheptan-4-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
(2,6-Dimethylheptan-4-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups.
Biology: Employed in the modification of biomolecules for improved stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of (2,6-Dimethylheptan-4-yl)oxysilane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with oxygen, nitrogen, and carbon atoms, forming strong covalent bonds. This reactivity is exploited in various applications, such as surface modification and catalysis.
Comparison with Similar Compounds
Similar Compounds
- (2,2-Dimethyl-4-methylene-4H-1,3-dioxin-6-yl)oxysilane
- [(1AR,3R,11AS,11BR)-3-Methoxy-1,1-dimethyl-1A,2,3,5,6,7,10,11,11A,11B-deca hydro-1H-cyclopropa[3,4]benzo[1,2-A]cyclodecen-9-yl]oxy(trimethyl)silane
Uniqueness
(2,6-Dimethylheptan-4-yl)oxysilane is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. Its stability and reactivity make it suitable for a wide range of applications, distinguishing it from other silane derivatives.
Properties
CAS No. |
89964-86-3 |
|---|---|
Molecular Formula |
C12H28OSi |
Molecular Weight |
216.43 g/mol |
IUPAC Name |
2,6-dimethylheptan-4-yloxy(trimethyl)silane |
InChI |
InChI=1S/C12H28OSi/c1-10(2)8-12(9-11(3)4)13-14(5,6)7/h10-12H,8-9H2,1-7H3 |
InChI Key |
CIEVOYLXRCPSHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Phenoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14373129.png)
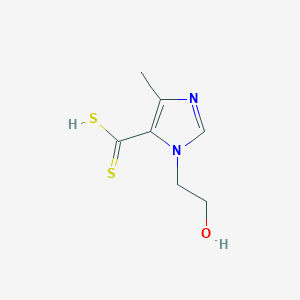
![3-Amino-2-[(dimethylamino)methyl]but-2-enamide](/img/structure/B14373146.png)
![1,4-Dithiaspiro[4.5]decan-8-ol;4-methylbenzenesulfonic acid](/img/structure/B14373151.png)
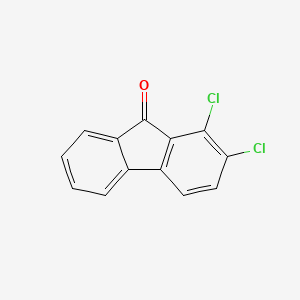
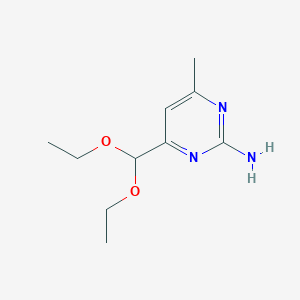
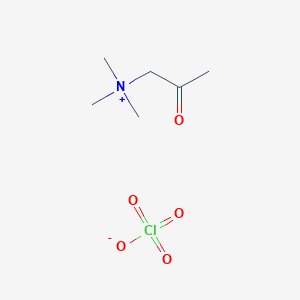

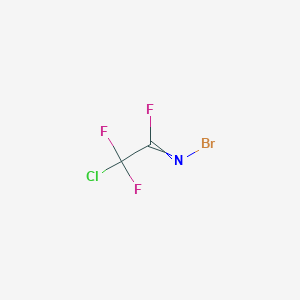
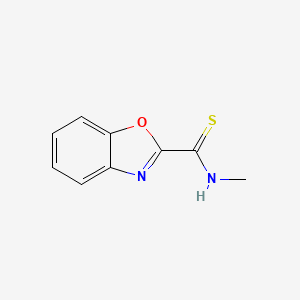

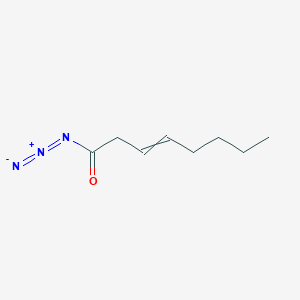

![(4-Methylphenyl)[2-(morpholin-4-yl)pyridin-3-yl]methanone](/img/structure/B14373233.png)
